molecular formula C10H8ClF2N3 B6247117 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole CAS No. 1339607-06-5

3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole

Cat. No. B6247117
CAS RN: 1339607-06-5
M. Wt: 243.6
InChI Key:
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Description

3-Chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole (hereafter referred to as DFTM) is a chemical compound that has recently gained attention for its potential applications in scientific research. DFTM is a highly functionalized triazole with a wide range of applications, including use as a catalyst, a ligand, and a molecular probe. It has been used in a variety of fields, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

DFTM has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of polymers and other organic compounds. It has also been used as a ligand in the coordination of metal ions, and as a molecular probe in the study of biological systems. In addition, DFTM has been used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

DFTM is a highly functionalized triazole that can interact with a variety of molecules. It can form hydrogen bonds with other molecules, as well as coordinate with metal ions. It can also interact with other molecules through electrostatic interactions, such as dipole-dipole, ion-dipole, and ion-ion interactions. These interactions enable DFTM to act as a catalyst, ligand, or molecular probe.
Biochemical and Physiological Effects
DFTM has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. It has also been found to have antiviral and antifungal properties, and to be an effective inhibitor of certain enzymes. In addition, DFTM has been found to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

DFTM has several advantages for laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of environments. In addition, it is highly functionalized, and can interact with a variety of molecules. However, DFTM is also limited in its applications. It is not suitable for use in certain types of experiments, such as those requiring high temperatures or strong acids. In addition, it is not suitable for use in experiments involving living organisms.

Future Directions

There are a number of potential future directions for the use of DFTM. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new catalysts and ligands. In addition, it could be used in the development of new materials, such as sensors and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.

Synthesis Methods

DFTM can be synthesized via a two-step process. The first step involves the reaction of 2,4-difluorophenylmagnesium bromide with 4-chloro-2-methyl-5-nitrobenzotriazole in the presence of triethylamine. The reaction yields the desired product, 4-chloro-2-methyl-5-(2,4-difluorophenyl)benzotriazole. This intermediate can then be converted to DFTM by a reaction with trimethylsilyl chloride in the presence of potassium carbonate in dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole involves the reaction of 2,4-difluorobenzyl chloride with 3-amino-5-methyl-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-difluorobenzyl chloride", "3-amino-5-methyl-1,2,4-triazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-amino-5-methyl-1,2,4-triazole in a suitable solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 2,4-difluorobenzyl chloride to the solution and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and acidify the solution with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product" ] }

CAS RN

1339607-06-5

Product Name

3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole

Molecular Formula

C10H8ClF2N3

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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